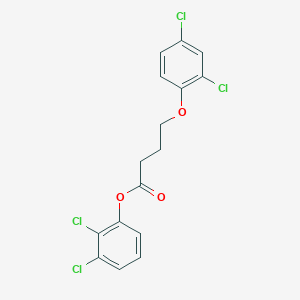
N-(2-amino-1,3-benzothiazol-6-yl)-N'-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-1,3-benzothiazol-6-yl)-N'-methylthiourea, commonly known as ABMT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives, which have been shown to possess a range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of ABMT is based on its ability to react with thiols through a thiol-disulfide exchange reaction. The reaction between ABMT and thiols results in the formation of a highly fluorescent adduct, which can be detected using fluorescence spectroscopy. The selectivity of ABMT for thiols is due to the high reactivity of the thiol group towards the isothiocyanate moiety of ABMT, which undergoes nucleophilic attack to form a stable thioamide bond.
Biochemical and Physiological Effects:
ABMT has been shown to have minimal toxicity and does not exhibit any significant effects on cell viability or proliferation. However, it has been reported to induce oxidative stress and activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense and detoxification pathways. These effects are likely due to the formation of reactive oxygen species during the reaction between ABMT and thiols, which can activate redox-sensitive signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of ABMT is its high selectivity for thiols, which makes it a valuable tool for studying thiol-dependent processes in biological systems. Additionally, ABMT is relatively easy to synthesize and purify, making it accessible to researchers with limited resources. However, one limitation of ABMT is its sensitivity to pH, which can affect its reactivity and fluorescence properties. Additionally, the use of ABMT requires careful optimization of experimental conditions, such as reaction time, temperature, and concentration, to ensure accurate and reproducible results.
Future Directions
There are several areas of future research that could benefit from the use of ABMT. One potential application is in the development of new diagnostic tools for the detection of thiol-related diseases, such as cancer and neurodegenerative disorders. ABMT could also be used to study the role of thiols in the regulation of cellular signaling pathways and to identify new targets for drug development. Additionally, the development of new ABMT derivatives with improved selectivity and sensitivity could further expand the applications of this compound in scientific research.
Synthesis Methods
The synthesis of ABMT involves the reaction of 2-amino-6-chlorobenzothiazole with methylisothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain ABMT in high yield and purity.
Scientific Research Applications
ABMT has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of thiols in biological samples. Thiols are important biomolecules that play a critical role in many biological processes, including antioxidant defense, detoxification, and redox signaling. ABMT has been shown to selectively react with thiols in the presence of other reducing agents, such as ascorbic acid and glutathione, making it a valuable tool for studying thiol-dependent processes in living cells and tissues.
properties
IUPAC Name |
1-(2-amino-1,3-benzothiazol-6-yl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S2/c1-11-9(14)12-5-2-3-6-7(4-5)15-8(10)13-6/h2-4H,1H3,(H2,10,13)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMATGLZIRPCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC2=C(C=C1)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-phenyl-3-{[2-(5-propyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5201500.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5201506.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5201514.png)
![N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5201522.png)
![N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5201529.png)

![3-(allylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201539.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5201555.png)

![(3R*,4R*)-1-(3-methyl-2-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5201576.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-chloro-6-fluorobenzyl)methanamine](/img/structure/B5201584.png)
![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5201593.png)